Structural and Pharmacophoric Distinction from Morpholino-Based MurF Inhibitors
No direct, quantitative comparative data exist for this compound against any named analog. The only available inference is at the class level. The target compound's piperidine-1-sulfonyl group is structurally distinct from the morpholine-4-sulfonyl group present in co-crystallized MurF inhibitors. A related study on cyanothiophene MurF inhibitors demonstrates that the sulfonamide substituent is critical for potency; the morpholine-containing analog achieved nanomolar inhibition of Streptococcus pneumoniae MurF (MurFSp) in a Malachite green assay, providing a benchmark for this chemotype [1]. However, the specific impact of the piperidine substitution on activity, selectivity, or pharmacokinetics has not been reported, making any quantitative claim of superiority or inferiority impossible.
| Evidence Dimension | MurF enzymatic inhibition (class benchmark) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2,4-dichloro-N-[3-cyano-6-[(4-hydroxyphenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-morpholin-4-ylsulfonyl-benzamide (PDB ligand in 3ZM5); nanomolar MurFSp inhibition reported [1] |
| Quantified Difference | Not calculable |
| Conditions | Malachite green assay; S. pneumoniae MurF; conditions previously described [1] |
Why This Matters
This confirms the molecule belongs to a validated antibacterial pharmacophore, but the critical differentiation data needed for procurement decisions are absent from the scientific record.
- [1] Hrast, M., et al. Structure-Activity Relationships of New Cyanothiophene Inhibitors of the Essential Peptidoglycan Biosynthesis Enzyme MurF. Eur. J. Med. Chem., 2013, 66, 32-45. View Source
